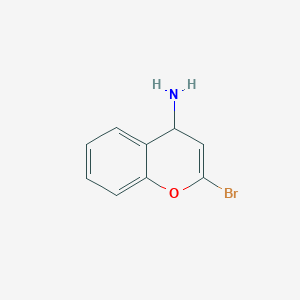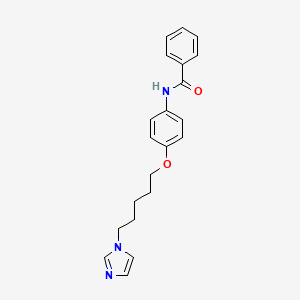
4-Pyrimidinecarboxylic acid, 2-amino-5-benzoyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-benzoylpyrimidine-4-carboxylate typically involves the condensation of appropriate benzoyl derivatives with amino pyrimidine precursors. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with benzoyl chloride in the presence of a base, followed by esterification with methanol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 2-amino-5-benzoylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
2-amino-4,6-dichloropyrimidine: A precursor in the synthesis of methyl 2-amino-5-benzoylpyrimidine-4-carboxylate.
Benzoyl chloride: Another precursor used in the synthesis process.
Methyl 2-amino-4,6-dichloropyrimidine-5-carboxylate: A structurally similar compound with different substitution patterns.
Uniqueness: Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group and carboxylate ester functionality contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Propriétés
Numéro CAS |
62328-08-9 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
methyl 2-amino-5-benzoylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11N3O3/c1-19-12(18)10-9(7-15-13(14)16-10)11(17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,15,16) |
Clé InChI |
DDSWZEGGIONFTE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=NC=C1C(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


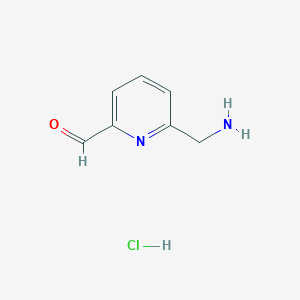
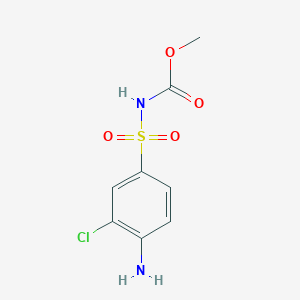




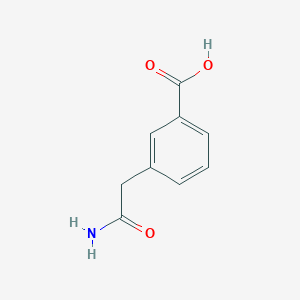
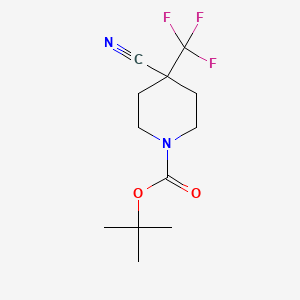
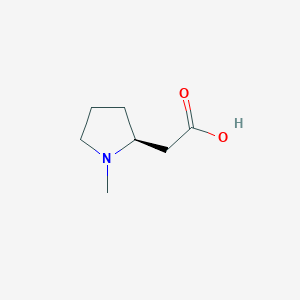
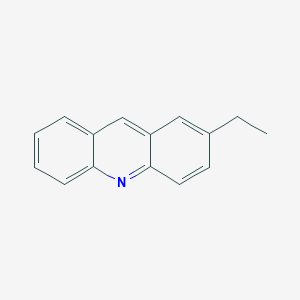
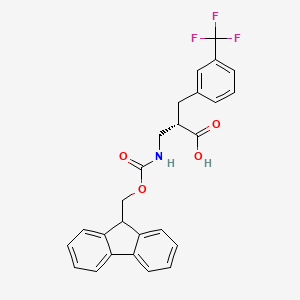
![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)
